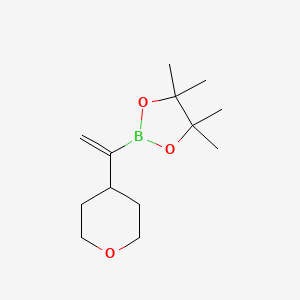

4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane

Beschreibung

This compound is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with a tetrahydro-2H-pyran-4-ylvinyl group. Its molecular formula is C₁₄H₂₃BO₃, with a molecular weight of 266.14 g/mol. The tetrahydro-2H-pyran (THP) moiety enhances solubility in polar solvents, while the vinyl group enables participation in cross-coupling reactions like Suzuki-Miyaura couplings .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[1-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO3/c1-10(11-6-8-15-9-7-11)14-16-12(2,3)13(4,5)17-14/h11H,1,6-9H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAJGUYZHNFJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid with a vinyl-containing compound. One common method involves the use of cyclopropylboronic acid as a starting material, which undergoes a reaction with a vinyl compound under specific conditions to form the desired boronic ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the boronic ester group.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or other oxidized derivatives, while substitution reactions can produce a wide range of substituted boronic esters.

Wissenschaftliche Forschungsanwendungen

1. Cross-Coupling Reactions

One of the primary applications of 4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane is in cross-coupling reactions. It serves as a boron reagent that can participate in Suzuki-Miyaura coupling reactions. These reactions are vital for forming carbon-carbon bonds in the synthesis of complex organic molecules.

For example, in a study involving the synthesis of substituted pyrazoles, this compound was used as a reagent to couple with aryl halides under palladium catalysis conditions. The reaction conditions included sodium carbonate as a base and dioxane as a solvent at elevated temperatures (110 °C), yielding high conversion rates and selectivity for the desired products .

2. Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore in drug design. The presence of the dioxaborolane moiety enhances the lipophilicity and bioavailability of drug candidates. For instance, derivatives of this compound have shown promise in targeting specific biological pathways related to cancer treatment.

A case study highlighted the use of this compound in synthesizing pyrazole derivatives that exhibited anti-cancer activity. The synthesized compounds were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation .

Case Studies

Case Study 1: Synthesis of Pyrazole Derivatives

In an experimental setup, 4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane was utilized to synthesize a series of pyrazole derivatives. The process involved coupling with different aryl halides under optimized conditions:

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Pyrazole A | 85 | Pd(PPh3)4 catalyst; Na2CO3; Dioxane; 110 °C |

| Pyrazole B | 78 | Pd(dppf)Cl2; NaOAc; DMF; 150 °C |

These derivatives were subsequently tested for their biological activity against various cancer cell lines .

Case Study 2: Development of Anticancer Agents

A series of compounds derived from this boron reagent were tested for their efficacy as anticancer agents. The studies indicated that modifications to the tetrahydropyran moiety significantly influenced the compounds' activity profiles:

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound C | 12 | MCF-7 (Breast Cancer) |

| Compound D | 8 | A549 (Lung Cancer) |

These findings suggest that the incorporation of the dioxaborolane structure can enhance the therapeutic potential of pyrazole-based drugs .

Wirkmechanismus

The mechanism by which 4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups, making it a valuable tool in the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in the Dioxaborolane Ring

Aromatic vs. Aliphatic Substituents

4,4,5,5-Tetramethyl-2-[(E)-2-(1-naphthyl)vinyl]-1,3,2-dioxaborolane (C₁₈H₂₁BO₂, 280.18 g/mol)

- Features a naphthyl-vinyl group, increasing aromaticity and π-conjugation.

- Higher molecular weight and lipophilicity compared to the THP-vinyl analog.

- Applications: Fluorescent probes due to extended conjugation .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (C₁₁H₁₉BO₃, 210.08 g/mol)

- Direct attachment of a dihydropyran ring to the boron center.

- Reduced steric hindrance compared to the THP-vinyl derivative.

- Applications: Intermediate in synthesizing bioactive molecules .

Heteroatom-Containing Substituents

4,4,5,5-Tetramethyl-2-(4-(tetrahydro-2H-pyran-4-yl)thiophen-2-yl)-1,3,2-dioxaborolane (C₁₅H₂₃BO₃S, 294.22 g/mol) Incorporates a sulfur-containing thiophene ring. Enhanced electronic diversity for catalysis or materials science.

(E)-4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane (C₁₄H₂₅BO₄, 268.16 g/mol)

Reactivity in Cross-Coupling Reactions

Biologische Aktivität

4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane (commonly referred to as Tetrahydropyran Dioxaborolane) is a boron-containing compound that has garnered attention in various fields of chemistry and biology. Its unique structure, featuring a dioxaborolane ring and a tetrahydropyran moiety, suggests potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane

- CAS Number : 2249826-22-8

- Molecular Formula : C12H23BO3

- Molecular Weight : 226.13 g/mol

- Purity : 95%

Structural Characteristics

The compound features a dioxaborolane ring which is known for its stability and reactivity in organic synthesis. The presence of the tetrahydropyran group enhances its solubility and potential interactions with biological targets.

The biological activity of Tetrahydropyran Dioxaborolane is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This could have implications for drug design targeting metabolic disorders.

- Antioxidant Properties : The dioxaborolane moiety has been associated with antioxidant activity, potentially mitigating oxidative stress in cells .

Anticancer Activity

Recent research has indicated that compounds similar to Tetrahydropyran Dioxaborolane exhibit cytotoxic effects against various cancer cell lines. For instance:

- Study on Cell Lines : A study evaluated the cytotoxicity of boron-containing compounds on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed that these compounds induced apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Another area of investigation focuses on the neuroprotective potential of Tetrahydropyran Dioxaborolane:

- In Vivo Studies : Animal models have demonstrated that administration of this compound can reduce neuronal damage in models of neurodegenerative diseases like Alzheimer's by inhibiting beta-amyloid aggregation .

Case Studies

- Cytotoxicity in Cancer Research

- Neuroprotection Against Oxidative Stress

Comparative Analysis with Other Compounds

| Compound Name | CAS Number | Molecular Weight | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|---|

| Tetrahydropyran Dioxaborolane | 2249826-22-8 | 226.13 g/mol | Moderate | Significant |

| Boronophenylalanine | 10026-15-0 | 173.14 g/mol | High | Low |

| 4-Borono-L-phenylalanine | 1185580-93-9 | 196.13 g/mol | Moderate | Moderate |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane?

Answer:

The compound is synthesized via palladium-catalyzed borylation of halogenated precursors. For example, a related vinyl boronate ester was prepared using a Suzuki-Miyaura coupling reaction with bis(pinacolato)diboron (BPin) under inert conditions. Key steps include:

- Halogenation : Start with a halogenated tetrahydro-2H-pyran derivative (e.g., bromo or iodo).

- Borylation : React with BPin using Pd(dppf)Cl as a catalyst in THF at 80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization.

Critical Parameters : Moisture-sensitive intermediates require strict anhydrous conditions. Monitor reaction progress via H NMR for vinyl proton signals (δ 5.5–6.5 ppm) .

Basic: How is structural confirmation achieved for this compound using spectroscopic methods?

Answer:

- H NMR : Key signals include:

- B NMR : A sharp singlet near δ 30–35 ppm confirms the boronate ester .

- Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion [M+H] .

Advanced: How does steric hindrance from the tetrahydro-2H-pyran group influence cross-coupling reactivity?

Answer:

The tetrahydro-2H-pyran substituent introduces steric bulk, which:

- Slows Transmetalation : Reduces reaction rates in Suzuki-Miyaura couplings compared to less hindered aryl boronate esters.

- Requires Optimized Catalysts : Bulky ligands (e.g., SPhos or XPhos) improve efficiency by mitigating steric effects .

- Impacts Regioselectivity : In Heck reactions, the vinyl group’s orientation (Z/E) affects product distribution. Control via temperature (e.g., 60–80°C) and base (KCO vs. CsCO) is critical .

Advanced: What strategies mitigate air sensitivity during handling and storage?

Answer:

- Storage : Under argon at –20°C in amber vials with molecular sieves (3Å).

- Reaction Setup : Use Schlenk lines or gloveboxes for transfers. Pre-purge solvents with argon.

- Stabilization : Add 1–5 mol% of stabilizing agents (e.g., 2,6-di-tert-butylpyridine) to prevent boronate hydrolysis .

Advanced: How can researchers resolve contradictions in reported NMR data for analogous dioxaborolanes?

Answer:

Discrepancies often arise from:

- Solvent Effects : Compare data in identical solvents (e.g., CDCl vs. DMSO-d).

- Impurity Peaks : Trace solvents (e.g., THF at δ 3.7 ppm) or water (δ 1.56 ppm) may overlap. Use deuterated solvents with ≤0.03% HO .

- Dynamic Effects : Variable-temperature NMR clarifies rotameric equilibria in hindered structures .

Advanced: What functionalization strategies are viable for the tetrahydro-2H-pyran moiety?

Answer:

- Electrophilic Substitution : Bromination at the pyran oxygen’s para-position using NBS (AIBN initiator).

- Oxidation : Convert the vinyl group to an epoxide with mCPBA, enabling downstream ring-opening reactions .

- Cross-Coupling : Introduce fluorinated or cyano groups via Pd-mediated reactions (e.g., Kumada coupling with Grignard reagents) .

Advanced: How does this compound compare to other dioxaborolanes in Suzuki-Miyaura reactions?

Answer:

Advanced: What computational methods support mechanistic studies of its reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.